Cas no 1512-75-0 (3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinazolinone,3-(3-fluoro-4-methylphenyl)-2,3-dihydro-2-thioxo-
- 3-(3-FLUORO-4-METHYLPHENYL)-2-MERCAPTOQUINAZOLIN-4(3H)-ONE
- 3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- 4-Oxo-2-mercapto-3-(3-fluor-4-methyl-phenyl)-3,4-dihydro-chinazolin
- 4-Oxo-2-mercapto-3-< 3-fluor-4-methyl-phenyl> -3,4-dihydro-chinazolin
- AC1N1NMY
- AC1Q2FF7
- CTK4C6972
- NSC142432
- Oprea1_223418
- T5442561
- 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- SR-01000556758
- NSC-142432
- UPCMLD0ENAT5442561:001
- 1512-75-0
- Z90290797
- BAA51275
- SR-01000556758-1
- SMR001798138
- SCHEMBL18708217
- 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- MLS002920549
- AKOS009002048
- AKOS001144597
- CHEMBL2140265
- 3-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- F6609-8344
- DTXSID50398505
- EN300-14934
-
- MDL: MFCD00125946
- Inchi: 1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
- InChI Key: UMSZYHGSMGLATF-UHFFFAOYSA-N
- SMILES: S=C1NC2C=CC=CC=2C(N1C1C=CC(C)=C(C=1)F)=O
Computed Properties
- Exact Mass: 286.05773
- Monoisotopic Mass: 286.05761231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 32.34
- LogP: 3.49580
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601593-25mg |
3-(3-Fluoro-4-Methylphenyl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One |
1512-75-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F601593-50mg |
3-(3-Fluoro-4-Methylphenyl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One |
1512-75-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601593-250mg |
3-(3-Fluoro-4-Methylphenyl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One |
1512-75-0 | 250mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM210307-250mg |
3-(3-Fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one |
1512-75-0 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM210307-500mg |
3-(3-Fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one |
1512-75-0 | 97% | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM210307-1g |
3-(3-Fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one |
1512-75-0 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-14934-50mg |
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
1512-75-0 | 95.0% | 50mg |
$42.0 | 2023-09-28 | |
| Enamine | EN300-14934-100mg |
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
1512-75-0 | 95.0% | 100mg |
$66.0 | 2023-09-28 | |
| Enamine | EN300-14934-250mg |
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
1512-75-0 | 95.0% | 250mg |
$92.0 | 2023-09-28 | |
| Enamine | EN300-14934-500mg |
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
1512-75-0 | 95.0% | 500mg |
$175.0 | 2023-09-28 |
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Introduction to 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 1512-75-0)
3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1512-75-0, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a fluoro-substituted aromatic ring, a methyl group, and a sulfanyl group, which contribute to its distinct chemical behavior and biological activity.
The fluoro-substituent at the 3-position of the phenyl ring is a key feature that enhances the compound's metabolic stability and binding affinity to biological targets. This modification is widely recognized in the pharmaceutical industry for improving drug efficacy and reducing side effects. The presence of a methyl group at the 4-position further influences the electronic properties of the aromatic system, affecting its reactivity and interactions with biological molecules.
The core structure of 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a dihydroquinazolinone scaffold, which is a well-known pharmacophore in medicinal chemistry. This scaffold has been extensively studied for its potential in developing therapeutic agents, particularly in the treatment of various diseases such as cancer, inflammation, and infectious disorders. The sulfanyl group at the 2-position adds another layer of complexity to the compound's chemical profile, enabling diverse interactions with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of fluoroaromatic compounds in drug design. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability, metabolic stability, and lipophilicity. In the case of 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, these modifications contribute to its favorable pharmacological profile, making it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential role as an intermediate in synthesizing more complex pharmaceutical agents. The structural features of 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one allow for further functionalization, enabling chemists to develop novel derivatives with enhanced biological activity. This flexibility makes it an invaluable tool in drug discovery programs aimed at addressing unmet medical needs.
Current research in the field of medicinal chemistry has demonstrated that modifications to the dihydroquinazolinone scaffold can lead to compounds with improved therapeutic efficacy. Studies have shown that derivatives of this scaffold exhibit significant activity against various disease-causing targets, including enzymes and receptors involved in pathological processes. The combination of a fluoro-substituted phenyl ring, a methyl group, and a sulfanyl group in 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one positions it as a potent candidate for further exploration.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process, ensuring that the final product meets stringent quality standards. These synthetic strategies are critical for ensuring that pharmaceutical intermediates like 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are suitable for subsequent applications in drug development.
In conclusion, 3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 1512-75-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable pharmacological properties make it a promising candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in developing innovative therapeutic solutions.
1512-75-0 (3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)